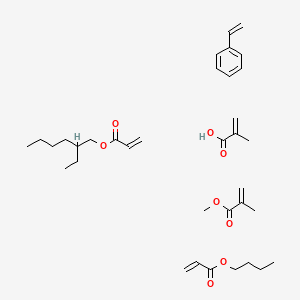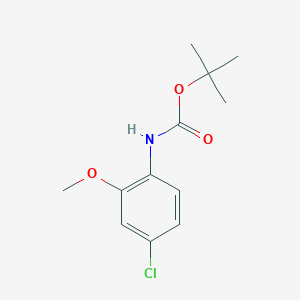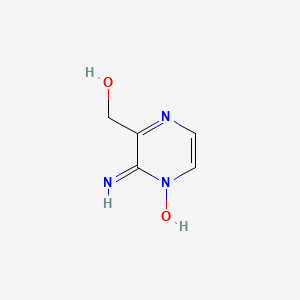
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a heterocyclic compound that contains both hydroxymethyl and imino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of pyrazine derivatives with formaldehyde and amines under controlled conditions. One common method involves the condensation of pyrazine-2-carbaldehyde with hydroxylamine to form the intermediate, which is then further reacted with formaldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the hydroxymethyl group efficiently, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid.
Reduction: Formation of 2-aminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxymethylpyrazine: Contains a hydroxymethyl group but lacks the imino functionality.
2-Aminopyrazine: Contains an amino group instead of the imino group.
Pyrazine-2-carboxylic acid: Contains a carboxyl group instead of the hydroxymethyl group .
Uniqueness
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is unique due to the presence of both hydroxymethyl and imino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds
Propriétés
Numéro CAS |
72788-83-1 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
(4-hydroxy-3-iminopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O2/c6-5-4(3-9)7-1-2-8(5)10/h1-2,6,9-10H,3H2 |
Clé InChI |
YESQNHYIUNRYJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N)C(=N1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



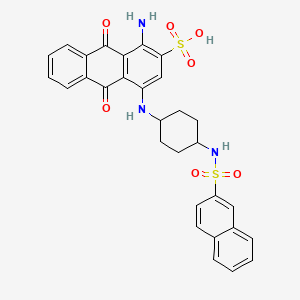
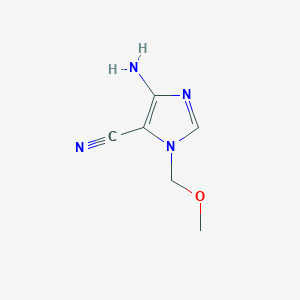

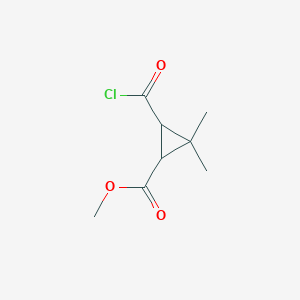
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
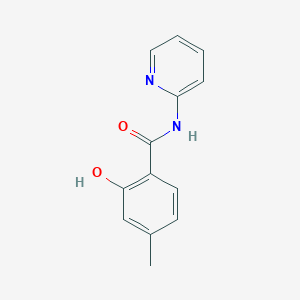
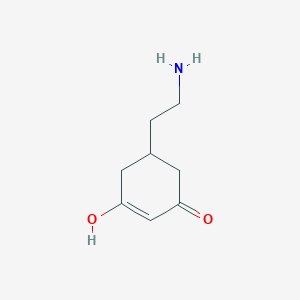
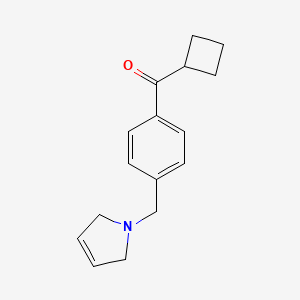

![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
